ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the family of pyrrole derivatives. It is a yellow powder that is soluble in organic solvents. This compound has gained attention in scientific research due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl (ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Ethyl (ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to induce apoptosis, a process of programmed cell death that is important for the removal of damaged cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl (ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential to exhibit a wide range of biological activities. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on ethyl (ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate. One potential area of research is the development of new derivatives that exhibit improved solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, more studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of ethyl (ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction between 2-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
Ethyl (ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl (4Z)-4-[(2-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-4-27-22(25)20-15(2)23(17-11-6-5-7-12-17)21(24)18(20)14-16-10-8-9-13-19(16)26-3/h5-14H,4H2,1-3H3/b18-14- |
InChI Key |
XMRWRKVGOXRLOT-JXAWBTAJSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CC=C2OC)C3=CC=CC=C3)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CC=C2OC)C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CC=C2OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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